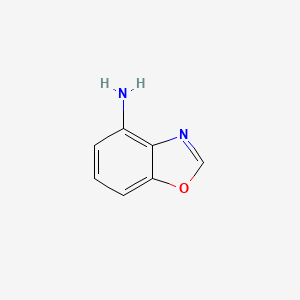

1,3-Benzoxazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzoxazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNCTLORAFZVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363255 | |

| Record name | 1,3-benzoxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163808-09-1 | |

| Record name | 4-Benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163808-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-benzoxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzoxazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-Benzoxazol-4-amine CAS number and molecular formula

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Benzoxazol-4-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The benzoxazole scaffold is a privileged structure found in numerous biologically active compounds.[1][2] This guide consolidates available data on its chemical properties, synthesis, and potential applications, particularly as a building block for novel therapeutics.

Core Compound Identification

This compound is a substituted benzoxazole, an aromatic organic compound composed of a fused benzene and oxazole ring. Its structure is notable for the presence of an amine group at the 4-position, which serves as a key functional handle for further chemical modifications.

| Property | Data | Source(s) |

| CAS Number | 163808-09-1 | [3] |

| Molecular Formula | C₇H₆N₂O | [3] |

| Molecular Weight | 134.14 g/mol | [3] |

| IUPAC Name | This compound |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for benzoxazole formation. The most common and traditional approach involves the condensation of a 2-aminophenol derivative with a suitable cyclizing agent.

A general workflow for the synthesis of benzoxazoles is outlined below. The synthesis of this compound would likely start from 2,3-diaminophenol.

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol for Benzoxazole Synthesis

The following is a general procedure for the synthesis of 2-substituted benzoxazoles from 2-aminophenol and an aldehyde, which illustrates the core chemical transformation. This protocol is adapted from green synthesis methodologies.[1]

Reaction: Condensation of 2-aminophenol with an aromatic aldehyde.

Materials:

-

2-Aminophenol (1.0 eq)

-

Aromatic Aldehyde (1.0 eq)

-

Ammonium Chloride (NH₄Cl) as catalyst (catalytic amount)

-

Ethanol as solvent

Procedure:

-

In a round-bottom flask, dissolve 2-aminophenol and the aromatic aldehyde in ethanol.

-

Add a catalytic amount of ammonium chloride to the mixture.

-

Stir the reaction mixture at 80-90°C for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid product, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain the purified benzoxazole derivative.

Characterization: The final product is typically characterized by spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry to confirm its structure.[1]

Applications in Drug Discovery and Chemical Biology

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] this compound, with its reactive amino group, is an ideal starting material or "building block" for creating more complex molecules with therapeutic potential.

4.1. Role as a Building Block in Proteolysis-Targeting Chimeras (PROTACs)

A significant modern application for molecules like this compound is in the construction of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[4][5][6][7]

A PROTAC molecule generally consists of:

-

A ligand that binds to a target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

The primary amine of this compound can be used as an attachment point for a linker or as part of the ligand that binds to the protein of interest.

Caption: General mechanism of action for a PROTAC molecule.

While this compound is marketed as a building block for proteomics and PROTAC development, specific examples of its incorporation into a publicly disclosed PROTAC are not available in the reviewed literature. Its utility lies in its potential to be part of novel ligands designed to bind to new protein targets.

Potential Biological Targets and Signaling Pathways

Benzoxazole derivatives are known to interact with a variety of biological targets, including kinases, which are key components of cellular signaling pathways. For instance, many kinase inhibitors feature heterocyclic scaffolds similar to benzoxazole. A disruption of kinase signaling pathways is a common strategy in cancer therapy.

Below is a simplified representation of a generic kinase signaling cascade that could be targeted by a drug derived from a benzoxazole building block.

Caption: A generic kinase signaling pathway targeted by an inhibitor.

Conclusion

This compound is a valuable chemical entity for researchers in drug discovery. While specific experimental data for this compound is sparse in publicly available literature, its structural features, particularly the benzoxazole core and the reactive amine group, make it a highly attractive building block for the synthesis of novel bioactive molecules. Its potential for use in cutting-edge therapeutic modalities like PROTACs underscores its importance for future research and development in medicinal chemistry. Further publications detailing its synthesis, characterization, and application are anticipated as its use becomes more widespread.

References

- 1. jetir.org [jetir.org]

- 2. jocpr.com [jocpr.com]

- 3. scbt.com [scbt.com]

- 4. elearning.uniroma1.it [elearning.uniroma1.it]

- 5. Proteolysis-Targeting Chimera (PROTAC): A Revolutionary Tool for Chemical Biology Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proteolysis-targeting chimeras in biotherapeutics: Current trends and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 1,3-Benzoxazol-4-amine (1H NMR, 13C NMR, IR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1,3-Benzoxazol-4-amine (CAS 163808-09-1). Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy. The information herein serves as a valuable resource for the characterization and identification of this compound and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are derived from established chemical shift and frequency ranges for the benzoxazole core and aromatic amines.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H2 | 8.0 - 8.3 | Singlet (s) | Proton on the oxazole ring, typically deshielded. |

| H5 | 7.2 - 7.5 | Doublet of doublets (dd) or Triplet (t) | Aromatic proton on the benzene ring. |

| H6 | 6.8 - 7.1 | Doublet of doublets (dd) or Triplet (t) | Aromatic proton on the benzene ring. |

| H7 | 7.0 - 7.3 | Doublet of doublets (dd) or Triplet (t) | Aromatic proton on the benzene ring. |

| -NH₂ | 4.5 - 6.0 | Broad Singlet (br s) | Chemical shift can vary with solvent and concentration. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | 150 - 155 | Carbon in the N=C-O moiety of the oxazole ring. |

| C3a | 140 - 145 | Quaternary carbon at the fusion of the two rings. |

| C4 | 145 - 150 | Carbon bearing the amine group. |

| C5 | 110 - 120 | Aromatic carbon. |

| C6 | 120 - 130 | Aromatic carbon. |

| C7 | 105 - 115 | Aromatic carbon. |

| C7a | 135 - 140 | Quaternary carbon at the fusion of the two rings. |

Predicted IR Data

The infrared (IR) spectrum is expected to show characteristic absorption bands for the amine and the benzoxazole functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3500 | Medium | Two bands expected for a primary amine.[1][2] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | |

| C=N Stretch (Oxazole) | 1630 - 1660 | Medium to Strong | |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands expected. |

| C-N Stretch (Aromatic Amine) | 1250 - 1350 | Strong | [1][2] |

| C-O Stretch (Oxazole) | 1200 - 1270 | Strong | |

| N-H Bend (Amine) | 1580 - 1650 | Medium | [1] |

| C-H Bend (Aromatic) | 750 - 900 | Strong | Out-of-plane bending, dependent on substitution pattern. |

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Sample Preparation:

-

Weigh 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required. Modern spectrometers can lock onto the deuterium signal of the solvent, making an internal standard for chemical shift referencing sometimes unnecessary, though TMS is the standard reference (0 ppm).

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 128 to several thousand) and a longer acquisition time may be necessary.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the atoms.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation: There are several common methods for preparing a solid sample for IR analysis:

-

KBr Pellet Method:

-

Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. This is often the simplest and quickest method.

-

-

Nujol Mull:

-

Grind a few milligrams of the sample with a drop or two of Nujol (mineral oil) in a mortar and pestle to create a thick paste (mull).

-

Spread a thin film of the mull between two salt plates (e.g., KBr or NaCl).

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer (or with the clean ATR crystal/salt plates).

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed wavenumbers (in cm⁻¹) to specific functional groups and vibrational modes within the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Spectroscopic analysis workflow for compound characterization.

References

Biological Activities of Benzoxazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzoxazole, a heterocyclic aromatic organic compound, has emerged as a significant scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, making them promising candidates for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the biological activities of benzoxazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The information presented herein is supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development in this field.

Anticancer Activities

Benzoxazole derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[2] Their mechanisms of action are diverse and often involve the induction of apoptosis, inhibition of key enzymes in cancer progression like tyrosine kinases and VEGFR-2, and interference with cell cycle regulation.[3][4]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative benzoxazole derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) |

| Benzoxazole-N-heterocyclic hybrids | ||

| Compound 4c | MCF-7 (Breast) | 0.10 ± 0.16 |

| MDA-MB-231 (Breast) | - | |

| 5-amino-2-[p-bromophenyl]benzoxazole (BB) | MCF-7 (Breast) | - |

| MDA-MB-231 (Breast) | - | |

| Benzoxazole-1,3,4-Oxadiazole Hybrids | ||

| Compound 10b (3,4,5-trimethoxy substitution) | A549 (Lung) | 0.13 ± 0.014 |

| MCF-7 (Breast) | 0.10 ± 0.013 | |

| HT-29 (Colon) | 0.22 ± 0.017 | |

| 2-Arylbenzoxazoles | ||

| Compound 40 | NCI-H460 (NSCLC) | 0.4 |

| Compound 33 | NCI-H460 (NSCLC) | 1.1 |

| 5-methylbenzo[d]oxazole with terminal 3-chlorophenyl moiety (12l) | HepG2 (Liver) | 10.50 |

| MCF-7 (Breast) | 15.21 | |

| Benzoxazole clubbed 2-pyrrolidinones | ||

| Compound 19 (4-NO2 derivative) | MAGL | 8.4 ± 1.9 nM |

| Compound 20 (4-SO2NH2 derivative) | MAGL | 7.6 ± 0.8 nM |

| 2,5-disubstituted benzoxazole | ||

| Compound 3c | MCF-7 (Breast) | 4 µg/mL |

| Compound 3b | MCF-7 (Breast) | 12 µg/mL |

| Compound 3e | Hep-G2 (Liver) | 17.9 µg/mL |

Signaling Pathways in Anticancer Activity

Many benzoxazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[5] A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to the activation of the intrinsic apoptotic pathway.[6]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Certain benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2.[4]

Experimental Protocols

A common method for synthesizing 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[7][8]

Materials:

-

2-Aminophenol

-

Substituted carboxylic acid or aldehyde

-

Triflic anhydride (Tf2O)

-

2-Fluoropyridine (2-F-Pyr)

-

Dichloromethane (DCM)

-

Triethylamine (Et3N)

-

Silica gel for column chromatography

-

Petroleum ether (PE) and Ethyl acetate (EtOAc) for elution

Procedure:

-

To a solution of the amide (0.55 mmol) in 1 mL of DCM, add 2-Fluoropyridine (1 mmol).

-

Cool the mixture to 0 °C and add Tf2O (0.6 mmol) dropwise. Stir for 15 minutes.

-

Add 2-aminophenol (0.5 mmol) to the reaction mixture and stir for 1 hour at room temperature.

-

Quench the reaction with 0.5 mL of Et3N.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a PE:EtOAc gradient (e.g., 20:1) to obtain the desired 2-substituted benzoxazole.[7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[9][10]

Materials:

-

Human cancer cell lines (e.g., MCF-7, Hep-G2)

-

Culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

96-well plates

-

Benzoxazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed the cancer cells in 96-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the benzoxazole derivatives and incubate for 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[9]

Antimicrobial Activities

Benzoxazole derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of some benzoxazole derivatives against selected microorganisms.

| Compound/Derivative | Microorganism | MIC (µg/mL) |

| Benzoxazole Derivatives | ||

| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ µM |

| Compound 24 | Escherichia coli | 1.40 x 10⁻³ µM |

| Compound 13 | Pseudomonas aeruginosa | 2.57 x 10⁻³ µM |

| Compounds 19 and 20 | Salmonella typhi | 2.40 x 10⁻³ µM |

| Compound 16 | Klebsiella pneumoniae | 1.22 x 10⁻³ µM |

| Compound 19 | Aspergillus niger | 2.40 x 10⁻³ µM |

| Compound 1 | Candida albicans | 0.34 x 10⁻³ µM |

| 3,4,5-trimethoxyphenyl benzoxazole derivatives (IIIa-IIIe) | Various bacteria and fungi | 15.6 - 500 |

| Various benzoxazole derivatives | Enterococcus faecalis | 64 |

Experimental Workflow for Antimicrobial Screening

Experimental Protocols

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[13][14][15]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculum standardized to 0.5 McFarland

-

Benzoxazole derivative stock solution (in DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative (vehicle) and growth controls

Procedure:

-

Prepare two-fold serial dilutions of the benzoxazole derivative in the appropriate broth in the wells of a 96-well plate.

-

Add 100 µL of the standardized microbial inoculum to each well.

-

Include positive, negative, and growth control wells.

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

Anti-inflammatory Activities

Certain benzoxazole derivatives have shown potent anti-inflammatory properties, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[16][17][18]

Quantitative Data: Anti-inflammatory Activity

The following table shows the IC50 values of some benzoxazole derivatives for COX-2 inhibition and inhibition of other inflammatory markers.

| Compound/Derivative | Target | IC50 (µM) |

| Methyl-2-amino benzoxazole carboxylate Tosylate | COX-2 | 11.5 µg/mL |

| N1-(2-amino benzoxazole-5-carbonyl)-4-methyl benzene sulfonohydrazide | COX-2 | 19.6 µg/mL |

| Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate | COX-2 | 25.8 µg/mL |

| Benzoxazolone derivatives | ||

| Compound 3g | IL-6 | 5.09 ± 0.88 |

| Compound 3d | IL-6 | 5.43 ± 0.51 |

| Compound 3c | IL-6 | 10.14 ± 0.08 |

| Disubstituted benzoxazolone derivatives | ||

| Compound 3d | NO | 13.44 |

| Compound 2d | NO | 14.72 |

| Compound 2c | NO | 16.43 |

Signaling Pathway in Anti-inflammatory Activity

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of COX enzymes. Benzoxazole derivatives have been shown to selectively inhibit COX-2, which is responsible for the production of prostaglandins that mediate inflammation.[2]

Experimental Protocols

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.[19][20][21][22]

Materials:

-

Wistar rats or mice

-

Carrageenan (1% suspension in saline)

-

Benzoxazole derivative

-

Standard drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Divide the animals into groups: control, standard, and test groups (treated with different doses of the benzoxazole derivative).

-

Administer the test compound or standard drug orally or intraperitoneally.

-

After a specific period (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Antiviral Activities

The antiviral potential of benzoxazole derivatives is an emerging area of research. Some compounds have shown promising activity against certain viruses, such as the Tobacco Mosaic Virus (TMV).[23]

Quantitative Data: Antiviral Activity

The following table shows the half-maximal effective concentration (EC50) values of chalcone derivatives containing benzoxazole against TMV.

| Compound | Activity Type | EC50 (µg/mL) |

| Chalcone-benzoxazole derivatives | ||

| Z15 | Curative | 101.97 |

| Z16 | Protective | 104.05 |

| Ningnanmycin (Standard) | Curative | 294.27 |

| Ningnanmycin (Standard) | Protective | 185.73 |

Mechanism of Antiviral Action

The antiviral mechanism of some benzoxazole derivatives against TMV is thought to involve the inhibition of the virus coat protein (TMV-CP), which is essential for viral assembly and replication.[23]

Experimental Protocols

Materials:

-

Tobacco plants (Nicotiana tabacum L.)

-

Tobacco Mosaic Virus (TMV)

-

Benzoxazole derivative solution

-

Standard antiviral agent (e.g., Ningnanmycin)

-

Phosphate buffer

Procedure:

-

Curative Activity: Inoculate the whole leaves of tobacco plants with TMV. After 2-3 days, when symptoms appear, spray the left side of the leaves with the benzoxazole derivative solution and the right side with a control solution.

-

Protective Activity: Spray the left side of the leaves with the benzoxazole derivative solution and the right side with a control solution. After 24 hours, inoculate the entire leaves with TMV.

-

Observe the plants for the development of local lesions.

-

Count the number of local lesions on both sides of the leaves and calculate the percentage inhibition of the virus.

References

- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 10. researchgate.net [researchgate.net]

- 11. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 16. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nano-ntp.com [nano-ntp.com]

- 18. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Design, synthesis, antibacterial and antiviral evaluation of chalcone derivatives containing benzoxazole - Arabian Journal of Chemistry [arabjchem.org]

Potential Therapeutic Applications of 1,3-Benzoxazol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on the therapeutic potential of the core structure, 1,3-Benzoxazol-4-amine. While direct biological data on this specific compound is limited in publicly available literature, this document consolidates information on the synthesis, known biological activities of its close derivatives, and detailed experimental protocols for relevant assays. The primary therapeutic areas explored include cancer, neurodegenerative diseases, and inflammation, with a focus on enzyme inhibition. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic applications of this compound and its analogs.

Introduction

Benzoxazole, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery due to its ability to interact with various biological targets. The fusion of a benzene ring with an oxazole ring creates a stable, planar system that can be readily functionalized at multiple positions, allowing for the fine-tuning of pharmacological properties. The introduction of an amine group at the 4-position of the benzoxazole ring system, yielding this compound, offers a key point for further chemical modification and interaction with biological targets. While research has extensively focused on various substituted benzoxazoles, this guide directs attention to the core this compound, providing a comprehensive overview of the current landscape and a roadmap for future investigation.

Synthesis of this compound and Derivatives

The synthesis of the benzoxazole ring system typically involves the condensation of an ortho-aminophenol with a one-carbon synthon, such as a carboxylic acid, aldehyde, or orthoester. While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be extrapolated from established methods for analogous compounds.

Proposed Synthesis of this compound

A potential synthetic pathway to this compound could involve the cyclization of 2,4-diaminophenol with a suitable one-carbon source, such as formic acid or a derivative thereof.

Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-diaminophenol dihydrochloride and an excess of polyphosphoric acid (PPA).

-

Reaction Conditions: Heat the mixture with stirring to a temperature of 150-200°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution with a suitable base, such as sodium hydroxide or potassium carbonate, until a precipitate is formed.

-

Isolation and Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Therapeutic Applications and Mechanism of Action

Based on the biological activities of structurally related benzoxazole derivatives, this compound holds promise in several therapeutic areas. The primary mechanism of action for many of these derivatives is enzyme inhibition.

Anticancer Activity

Numerous benzoxazole derivatives have demonstrated potent anticancer activity by targeting key enzymes involved in cancer cell proliferation, survival, and angiogenesis.

Several receptor tyrosine kinases (RTKs) are crucial for tumor growth and are validated targets for cancer therapy. Benzoxazole derivatives have been identified as inhibitors of various kinases.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Inhibition of VEGFR-2 can block the formation of new blood vessels that supply tumors with nutrients and oxygen.

-

c-Met Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in cancer, leading to increased cell motility, invasion, and metastasis.

-

Aurora B Kinase Inhibition: Aurora B kinase is a crucial regulator of mitosis, and its inhibition can lead to defects in chromosome segregation and ultimately, cancer cell death.

Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss. Some benzoxazole derivatives have shown neuroprotective properties in preclinical models. While the precise mechanisms are still under investigation, potential targets include enzymes involved in neuroinflammation and oxidative stress.

Anti-inflammatory Activity

Inflammation is a key component of many chronic diseases. Benzoxazole derivatives have been evaluated for their anti-inflammatory effects. One of the key mediators of inflammation is Tumor Necrosis Factor-alpha (TNF-α).

-

TNF-α Inhibition: TNF-α is a pro-inflammatory cytokine that plays a central role in the inflammatory cascade. Inhibition of TNF-α production or signaling is a validated therapeutic strategy for various inflammatory conditions.

Quantitative Data on Benzoxazole Derivatives

While specific data for this compound is scarce, the following tables summarize the inhibitory activities of various benzoxazole derivatives against key therapeutic targets. This data provides a valuable starting point for understanding the structure-activity relationships (SAR) within this chemical class.

| Compound | Target | IC50 (µM) | Reference |

| N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine derivative (Compound 40) | STAT3 | 2.97 (DU145 cells), 3.26 (MDA-MB-231 cells) | [1] |

| Piperidinyl-based benzoxazole derivative (Compound 11b) | VEGFR-2 | 0.057 | |

| Piperidinyl-based benzoxazole derivative (Compound 11b) | c-Met | 0.181 | |

| Aminopyridine substituted with benzoxazole (Compound 24) | c-Met | Good inhibitory potency | [2] |

| Benzoxazole analog (Compound 13q) | Aurora B Kinase | Potent inhibition | [3] |

| Benzoxazolinone-based 1,3,4-thiadiazole (Compound 1f) | TNF-α | 51.44% inhibition | [4] |

Table 1: In Vitro Inhibitory Activity of Benzoxazole Derivatives

| Compound | Model | Dose | Effect | Reference |

| Benzoxazolinone-based 1,3,4-thiadiazole (Compound 1f) | Carrageenan-induced paw edema (rat) | - | 65.83% inhibition after 3h | [4] |

| Eugenol-derived benzoxazine | Benzo(a)pyrene-induced fibrosarcoma (mice) | 20, 40, 80 mg/Kg | Reduction in tumor incidence and weight | [5] |

Table 2: In Vivo Efficacy of Benzoxazole Derivatives

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the evaluation of this compound and its derivatives.

In Vitro Kinase Inhibition Assays

This assay measures the amount of ADP produced, which is inversely proportional to the luminescence signal.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Test compound (this compound or derivative)

-

ADP-Glo™ Kinase Assay Kit

-

White opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

Add kinase, substrate, and test compound to the wells of the plate.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate peptide.

Materials:

-

Recombinant human c-Met kinase

-

Kinase buffer

-

ATP

-

ULight™-labeled substrate peptide

-

Europium-labeled anti-phospho antibody

-

Test compound

-

Low-volume 384-well plates

-

TR-FRET-compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

Add the test compound, c-Met enzyme, and kinase buffer to the wells.

-

Initiate the reaction by adding a mixture of the ULight™-substrate and ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the phosphorylated substrate by adding a solution containing the Europium-labeled antibody and EDTA.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 615 nm.

-

Calculate the TR-FRET ratio and determine the IC₅₀ value.

Materials:

-

Recombinant human Aurora B kinase

-

Kinase buffer

-

ATP

-

Aurora B substrate (e.g., Histone H3)

-

Test compound

-

ADP-Glo™ Kinase Assay Kit

-

White opaque 96- or 384-well plates

-

Luminometer

Procedure: The procedure is analogous to the VEGFR-2 kinase assay, with the substitution of the specific enzyme and substrate.

In Vitro TNF-α Inhibition Assay (ELISA)

This assay measures the amount of TNF-α secreted from cells stimulated with lipopolysaccharide (LPS).

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

Test compound

-

TNF-α ELISA kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Incubate for a specified time (e.g., 18-24 hours).

-

Collect the cell culture supernatant.

-

Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α production and determine the IC₅₀ value.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[6]

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Test compound

-

Vehicle control (e.g., saline, DMSO/saline mixture)

-

Positive control (e.g., Indomethacin)

-

Pletysmometer or calipers for measuring paw volume/thickness

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound, vehicle, or positive control orally or intraperitoneally.

-

After a specified pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[6]

-

Measure the paw volume or thickness at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[6]

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. The extensive research on its derivatives strongly suggests potential applications in oncology, neurodegenerative disorders, and inflammatory diseases, primarily through the mechanism of enzyme inhibition. This technical guide provides a comprehensive starting point for researchers, offering proposed synthetic routes, a summary of the biological activities of related compounds, and detailed experimental protocols for key assays. Further investigation into the direct synthesis and biological profiling of this compound is warranted to fully elucidate its therapeutic potential. The data and methodologies presented herein are intended to facilitate and accelerate these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoxazole synthesis [organic-chemistry.org]

- 5. Synthesis of benzoxazole - Eureka | Patsnap [eureka.patsnap.com]

- 6. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential: A Technical Guide to the Mechanism of Action of Benzoxazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold, a privileged heterocyclic structure, has emerged as a cornerstone in modern medicinal chemistry. Its versatile nature allows for the development of compounds with a wide spectrum of pharmacological activities, targeting a diverse array of biological processes. This in-depth technical guide elucidates the core mechanisms of action through which benzoxazole-based compounds exert their therapeutic effects, providing a comprehensive resource for researchers and drug development professionals. This guide summarizes key quantitative data, details experimental protocols for cited assays, and visualizes complex biological pathways and workflows.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Benzoxazole derivatives have demonstrated significant potential as anticancer agents, operating through various mechanisms that disrupt cancer cell proliferation, survival, and metastasis.

Inhibition of DNA Topoisomerases

A primary mechanism of action for several anticancer benzoxazole compounds is the inhibition of DNA topoisomerases I and II.[1][2][3] These essential enzymes are responsible for resolving topological DNA problems during replication, transcription, and recombination. By targeting these enzymes, benzoxazole derivatives can induce DNA damage and trigger apoptotic cell death in rapidly dividing cancer cells.

Mechanism of Action: Topoisomerase Inhibition

Benzoxazole compounds can act as either topoisomerase I or topoisomerase II inhibitors, or in some cases, as dual inhibitors. They typically function by stabilizing the transient DNA-topoisomerase cleavage complex. This prevents the re-ligation of the DNA strand(s), leading to the accumulation of DNA breaks and ultimately, cell death.

Quantitative Data: Topoisomerase Inhibition

The inhibitory potency of benzoxazole derivatives against topoisomerases I and II is typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound Class | Target | IC50 (µM) | Reference |

| 2,5-disubstituted-benzoxazoles | Topoisomerase I | 14.1 - 495 | [4] |

| 2,5-disubstituted-benzoxazoles | Topoisomerase II | 17.4 - 91.41 | [4][5] |

| 2-substituted benzoxazoles | Topoisomerase I | 104 | [3] |

| 2-substituted benzoxazoles | Topoisomerase II | 71 | [3] |

Kinase Inhibition

Another significant anticancer mechanism of benzoxazole compounds is the inhibition of various protein kinases that are crucial for cancer cell signaling pathways. These include Aurora B kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met.

Mechanism of Action: Kinase Inhibition

Benzoxazole derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling cascades can inhibit cell cycle progression, angiogenesis, and cell survival.

Quantitative Data: Kinase Inhibition

| Compound Class | Target | IC50 (nM) | Reference |

| Benzoxazole analogs | Aurora B | - | [6] |

| Benzoxazole derivatives | VEGFR-2 | 97.38 - 267.80 | [1][7] |

| Modified Benzoxazole-Based | VEGFR-2 | 55.4 - 1139 | [8] |

| Benzoxazole/benzothiazole-derived | VEGFR-2 | 120 - 130 | [9] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Benzoxazole-based compounds exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi. A key target for their antibacterial action is DNA gyrase.

Inhibition of DNA Gyrase

DNA gyrase, a type II topoisomerase found in bacteria but not in higher eukaryotes, is a well-established target for antibacterial drugs. It is responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription.

Mechanism of Action: DNA Gyrase Inhibition

Benzoxazole derivatives can inhibit the ATPase activity of the GyrB subunit of DNA gyrase. This prevents the conformational changes required for the enzyme to catalyze DNA supercoiling, leading to the inhibition of DNA replication and ultimately bacterial cell death.

Neuroprotective and Anti-Inflammatory Activities

Benzoxazole derivatives have also shown promise in the treatment of neurodegenerative diseases and inflammatory conditions.

Acetylcholinesterase Inhibition

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy.

Mechanism of Action: Acetylcholinesterase Inhibition

Benzoxazole-based compounds can act as inhibitors of AChE, increasing the levels of acetylcholine in the synaptic cleft and thereby enhancing cholinergic neurotransmission.

Quantitative Data: Acetylcholinesterase Inhibition

| Compound Class | Target | IC50 (nM) | Reference |

| 2-aryl-6-carboxamide benzoxazole | AChE | 12.62 | [10] |

| 2-aryl-6-carboxamide benzoxazole | BuChE | 25.45 | [10] |

| Benzoxazole-oxadiazole analogues | AChE | 5800 - 40800 | [11] |

| Benzoxazole-oxadiazole analogues | BuChE | 7200 - 42600 | [11] |

Anti-inflammatory Effects

The anti-inflammatory properties of benzoxazole derivatives are often evaluated in animal models of inflammation, such as the carrageenan-induced paw edema model. The mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX).

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

DNA Relaxation Assay for Topoisomerase Inhibition

This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerases.

Materials:

-

Human Topoisomerase I or II

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase Assay Buffer

-

ATP (for Topoisomerase II)

-

Benzoxazole test compounds

-

Stop solution (e.g., STEB buffer)

-

Chloroform:isoamyl alcohol (24:1)

-

Agarose

-

TAE buffer

-

Ethidium bromide

Procedure:

-

Prepare reaction mixtures containing assay buffer, supercoiled DNA, and varying concentrations of the benzoxazole compound.

-

Initiate the reaction by adding the topoisomerase enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution and chloroform:isoamyl alcohol.

-

Separate the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the amount of relaxed and supercoiled DNA to determine the inhibitory activity.

MTT and Sulforhodamine B (SRB) Assays for Cytotoxicity

These colorimetric assays are widely used to assess the in vitro anticancer activity of compounds by measuring cell viability.

MTT Assay Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the benzoxazole compound for a specified duration (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.[12][13][14][15][16]

SRB Assay Protocol:

-

Seed cells and treat with the compound as in the MTT assay.

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with Sulforhodamine B dye.

-

Wash away the unbound dye with acetic acid.

-

Solubilize the protein-bound dye with a Tris base solution.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm) to determine the cell density.[17][18][19][20][21]

Broth Dilution Method for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

-

Prepare serial two-fold dilutions of the benzoxazole compound in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plate under appropriate conditions for microbial growth.

-

Visually inspect the wells for turbidity or measure the optical density to determine the lowest concentration of the compound that inhibits visible growth (the MIC).[22][23]

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.

Procedure:

-

Administer the benzoxazole compound or a vehicle control to the animals.

-

After a specific time, inject a solution of carrageenan into the plantar surface of the hind paw to induce inflammation.

-

Measure the paw volume at regular intervals using a plethysmometer.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[24][25][26][27][28]

This guide provides a foundational understanding of the mechanisms of action of benzoxazole-based compounds. The versatility of the benzoxazole scaffold continues to inspire the development of novel therapeutic agents with improved efficacy and selectivity, offering promising avenues for future drug discovery and development.

References

- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer’s Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. researchhub.com [researchhub.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

- 22. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]

- 24. researchgate.net [researchgate.net]

- 25. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. inotiv.com [inotiv.com]

- 28. mdpi.com [mdpi.com]

A Literature Review on the Synthesis of Substituted Benzoxazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic methodologies for substituted benzoxazoles, a crucial heterocyclic scaffold in medicinal chemistry and materials science. The focus is on core synthetic strategies, quantitative data comparison, and detailed experimental protocols.

Core Synthetic Methodologies

The synthesis of the benzoxazole nucleus predominantly involves the condensation of an o-aminophenol with a suitable one-carbon electrophile, followed by cyclization. The most prevalent and versatile methods utilize carboxylic acids, aldehydes, and acyl chlorides as the source of this carbon atom. Recent advancements have also emphasized the development of green and efficient one-pot methodologies.[1]

From o-Aminophenols and Carboxylic Acids

The direct condensation of o-aminophenols with carboxylic acids is a classical and widely used method for preparing 2-substituted benzoxazoles.[1] This reaction is typically performed at elevated temperatures and often requires a dehydrating agent or a catalyst to facilitate the intramolecular cyclization. Polyphosphoric acid (PPA) is a common reagent that serves as both a catalyst and a solvent.[1] Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating.[2]

Table 1: Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids

| Entry | Carboxylic Acid | Catalyst/Conditions | Time | Yield (%) | Reference |

| 1 | Benzoic acid | PPA, 210-220°C | 1 h | High | [1] |

| 2 | Various aromatic/aliphatic acids | Methanesulfonic acid, Thionyl chloride, 100-120°C | - | Excellent | [3][4] |

| 3 | Various aromatic/aliphatic acids | Microwave (solvent-free), 150-200°C | 10-30 min | Good to Excellent | [2] |

| 4 | Various aromatic/aliphatic acids | Lawesson's reagent, Microwave | 5-15 min | Good | [3] |

| 5 | Benzoic acids | Heteropolyacids | - | High | [5] |

From o-Aminophenols and Aldehydes

The reaction of o-aminophenols with aldehydes is another fundamental route to 2-substituted benzoxazoles. This process typically involves the initial formation of a Schiff base intermediate, which then undergoes oxidative cyclization.[1] A variety of catalysts, including metal-based and green catalysts, have been employed to promote this transformation under milder conditions.

Table 2: Synthesis of 2-Substituted Benzoxazoles from Aldehydes

| Entry | Aldehyde | Catalyst/Conditions | Time | Yield (%) | Reference |

| 1 | Benzaldehyde | Copper(II) acetate monohydrate, Ethanol | - | Good | [4] |

| 2 | Aromatic aldehydes | Ag@Fe2O3 nanoparticles, Water:Ethanol (5:1), RT | 7-15 min | 88-97 | [6] |

| 3 | Benzaldehyde | Glycerol, Microwave, 110°C | Several min | 80-91 | [7] |

| 4 | Aromatic aldehydes | Iodine, K2CO3, Microwave (solvent-free), 120°C | 10 min | 67-90 | [8] |

| 5 | Aromatic aldehydes | [CholineCl][oxalic acid], Microwave, 130°C | 15 min | Good to Excellent | [9] |

| 6 | Aromatic aldehydes | Fe3O4@SiO2-SO3H nanocatalyst, 50°C | - | High | [10] |

| 7 | Aromatic/aliphatic aldehydes | Fluorophosphoric acid, Ethanol, RT | 2.4 h | Good | [11] |

| 8 | Benzaldehyde | NC@ND-900, Xylene, 140°C, O2 | 28 h | 97.4 | [12] |

From o-Aminophenols and Other Reagents

Acyl chlorides provide a highly reactive alternative to carboxylic acids, often allowing for milder reaction conditions.[1] Furthermore, syntheses involving cyanating agents and tertiary amides have been developed to expand the scope and efficiency of benzoxazole formation.

Table 3: Synthesis of 2-Substituted Benzoxazoles from Other Reagents

| Entry | Reagent | Catalyst/Conditions | Time | Yield (%) | Reference |

| 1 | Benzoyl chloride | Hf-BTC, Microwave (solvent-free), 120°C | 15 min | 30-85 | [11] |

| 2 | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | BF3·Et2O, 1,4-dioxane, reflux | 25-30 h | 45-60 | [13][14] |

| 3 | Tertiary amides | Tf2O, 2-Fluoropyridine, DCM, RT | 1 h | Moderate to Excellent | [15] |

| 4 | Thioamides | Triphenylbismuth dichloride, 1,2-dichloroethane, 60°C | - | Moderate to Excellent | [16] |

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylbenzoxazole from o-Aminophenol and Benzoic Acid using Polyphosphoric Acid (PPA)

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add benzoic acid (1.22 g, 10 mmol) and o-aminophenol (1.09 g, 10 mmol).[1]

-

Addition of PPA: Carefully add polyphosphoric acid (40 g) to the flask.[1]

-

Heating: Heat the reaction mixture to 210-220°C and maintain this temperature with stirring for 1 hour.[1]

-

Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice with vigorous stirring.[1]

-

Neutralization and Extraction: Neutralize the mixture with a sodium hydroxide solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of 2,5-Disubstituted Benzoxazoles from an Aldehyde

-

Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-amino-4-methylphenol (0.5 mmol), the desired aromatic aldehyde (0.5 mmol), potassium carbonate (69 mg, 0.5 mmol), and iodine (126.9 mg, 0.5 mmol).[8][17]

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10 minutes.[8][17]

-

Quenching: After cooling, add a saturated aqueous solution of Na2S2O3 (5 mL) to quench the excess iodine.[8]

-

Extraction: Extract the resulting solution with ethyl acetate (3 x 10 mL).[17]

-

Purification: Combine the organic layers, wash with a saturated solution of NaCl, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product is then purified by column chromatography.[17]

Protocol 3: Green Synthesis of 2-Arylbenzoxazoles using a Nanocatalyst

-

Reactant Mixture: In a round-bottom flask, combine o-aminophenol (1 mmol), the desired aromatic aldehyde (1 mmol), and the Fe3O4@SiO2-SO3H nanocatalyst (0.03 g).[10]

-

Reaction: Place the flask in a preheated oil bath at 50°C and stir the reaction mixture magnetically.[10]

-

Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them with Thin Layer Chromatography (TLC) (eluent: n-hexane:ethanol 3:1).[10]

-

Work-up and Catalyst Recovery: Upon completion, add ethyl acetate to dissolve the product and separate the magnetic catalyst using an external magnet.

-

Product Isolation: Decant the ethyl acetate solution, dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[10]

Visualizations

Caption: General reaction pathway for the synthesis of 2-substituted benzoxazoles.

Caption: Experimental workflow for microwave-assisted benzoxazole synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. One‐Pot Synthesis of 2‐Arylbenzoxazoles Promoted by Heteropolyacids | Semantic Scholar [semanticscholar.org]

- 6. ckthakurcollege.net [ckthakurcollege.net]

- 7. Microwave-Assisted Synthesis of Benzoxazoles in Glycerol [yyhx.ciac.jl.cn]

- 8. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 12. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 13. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]

- 17. benchchem.com [benchchem.com]

Technical Guide: 1,3-Benzoxazol-4-amine - Safety, Handling, and Material Safety Data

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

1,3-Benzoxazol-4-amine is a heterocyclic aromatic compound. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 163808-09-1 | [1][2] |

| Molecular Formula | C₇H₆N₂O | [1][2][3] |

| Molecular Weight | 134.14 g/mol | [1][2][4] |

| Melting Point | 77-79°C | [3] |

| Appearance | Solid (form not specified) | |

| Purity | ≥98% (typical) | [1] |

Safety and Hazard Information

Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, the following hazard information is based on data for the parent compound, Benzoxazole, and other closely related benzoxazole amine derivatives.

GHS Hazard Classification (Predicted)

The GHS classification for this compound is not definitively established. However, based on related compounds such as 1,3-Benzoxazol-5-amine and 2-Methyl-1,3-benzoxazol-4-amine, the following classifications are likely:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[4][5]

-

Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[4][5]

-

Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[4][5]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation : May cause respiratory irritation.[4][5]

NFPA 704 Hazard Diamond

The NFPA 704 rating for the parent compound, Benzoxazole, is provided as a reference. The rating for this compound may be similar.

| NFPA 704 Diamond | Rating for Benzoxazole |

| Health (Blue) | 2 |

| Flammability (Red) | 2 |

| Instability (Yellow) | 0 |

| Special (White) | N/A |

Source: Fisher Scientific SDS for Benzoxazole[6]

Hazard and Precautionary Statements

Based on the predicted GHS classification, the following H and P statements are relevant:

Hazard Statements (H-phrases):

Precautionary Statements (P-phrases):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8]

-

P270: Do not eat, drink or smoke when using this product.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[8]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[7]

Handling and Storage

Proper handling and storage procedures are crucial for minimizing risk when working with this compound.

| Aspect | Procedure |

| Handling | Use in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing.[8] Avoid formation of dust and aerosols.[9] Wash hands thoroughly after handling.[7][8] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents.[6][8] |

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[9][10] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[8] |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[8] Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[8] |

| Ingestion | Do NOT induce vomiting.[8][10] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][11]

-

Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be generated.[6][10]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[6][9]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment (PPE) to prevent contact with skin and eyes and to avoid inhalation of dust.[9] Evacuate personnel to safe areas.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal.[8] Avoid generating dust.

Experimental Protocols

The following is a general, illustrative protocol for the synthesis of a benzoxazole derivative, which can be adapted for this compound. Researchers should consult the primary literature for specific reaction conditions.

General Synthesis of Benzoxazoles

A common method for synthesizing benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or an aldehyde.[12][13]

Reaction Scheme:

Caption: General reaction scheme for benzoxazole synthesis.

Experimental Workflow:

Caption: A typical experimental workflow for the synthesis of a benzoxazole derivative.

Logical Relationships in Chemical Safety

A hierarchical approach is essential for managing chemical safety in the laboratory.

Caption: Hierarchy of controls for chemical safety.

This guide is intended for informational purposes only and should not be considered a substitute for a formal safety review and risk assessment conducted by qualified professionals. Always consult the most up-to-date safety information and adhere to all institutional and regulatory safety protocols.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. This compound [chemicalbook.com]

- 4. 1,3-Benzoxazol-5-amine | C7H6N2O | CID 1482188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methyl-1,3-benzoxazol-4-amine | C8H8N2O | CID 10606897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. echemi.com [echemi.com]

- 12. jetir.org [jetir.org]

- 13. Benzoxazole synthesis [organic-chemistry.org]

Quantum Chemical Calculations for 1,3-Benzoxazol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of 1,3-Benzoxazol-4-amine, a significant heterocyclic compound. Derivatives of the benzoxazole scaffold are of great interest in medicinal chemistry and materials science due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Understanding the three-dimensional structure and electronic properties of these molecules is fundamental to their biological activity.[1]

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer profound insights into the electronic structure, reactivity, and spectroscopic properties of benzoxazole derivatives.[1][3] In conjunction with methods like molecular docking, these computational approaches facilitate the rational design of novel derivatives with improved therapeutic efficacy and selectivity.[1] This guide outlines the core computational methodologies, presents key quantitative data in a structured format, and visualizes typical workflows pertinent to modern drug discovery and development.

Core Computational Methodologies and Protocols

The computational investigation of this compound and its derivatives typically employs a range of quantum chemical methods. The choice of method and basis set is crucial for obtaining accurate and reliable results.

Density Functional Theory (DFT)

DFT is a popular and effective method for studying the electronic properties of molecules. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is commonly used in conjunction with a basis set such as 6-311++G(d,p) to perform these calculations.[4] Solvation effects, which are critical for mimicking biological environments, can be modeled using methods like the Conductor-like Polarizable Continuum Model (CPCM).[3]

Experimental Protocol: Geometry Optimization and Frequency Analysis

-

Initial Structure Preparation: The initial 3D structure of this compound is constructed using molecular modeling software.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is typically performed using DFT with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the electronic absorption and emission spectra, Time-Dependent DFT (TD-DFT) calculations are employed.[5] These calculations provide information on the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima in UV-Vis spectroscopy.

Experimental Protocol: Calculation of Electronic Spectra

-

Ground State Optimization: The ground state geometry (S0) is optimized using DFT as described above.

-

Excited State Calculation: TD-DFT calculations are performed on the optimized ground state geometry to determine the vertical absorption energies.

-

Excited State Optimization: To study fluorescence, the geometry of the first singlet excited state (S1) is optimized.

-